molecular formula C11H13NO6S2 B2889038 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid CAS No. 923697-25-0

3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid

Cat. No.: B2889038
CAS No.: 923697-25-0
M. Wt: 319.35
InChI Key: NDDABTAVUZYSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid is a sulfamoyl-substituted benzoic acid derivative featuring a 1,1-dioxothiolane (tetrahydrothiophene-1,1-dioxide) moiety attached via a sulfamoyl linker. This compound is synthesized through a multi-step protocol involving the activation of substituted benzoic acids with thionyl chloride, followed by coupling with a thiolane-containing intermediate (II) in the presence of triethylamine . The resulting derivatives (III1–III19) are purified via recrystallization, with structural characterization confirmed by spectral methods. The sulfamoyl group and dioxothiolane ring confer unique physicochemical properties, including enhanced hydrogen-bonding capacity and rigidity, which influence its biological activity and pharmacokinetic behavior.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S2/c13-11(14)8-2-1-3-10(6-8)20(17,18)12-9-4-5-19(15,16)7-9/h1-3,6,9,12H,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDABTAVUZYSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Sulfonation-Amination Sequential Approach

A widely reported strategy involves sequential sulfonation and amination of benzoic acid derivatives. In a method analogous to the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, 3-nitrobenzoic acid is treated with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. Subsequent reaction with 1,1-dioxo-thiolan-3-amine yields the target compound. Key steps include:

  • Sulfonation : Reacting 3-nitrobenzoic acid with chlorosulfonic acid at 140–150°C in the presence of sodium sulfate as a catalyst.
  • Amination : Coupling the sulfonyl chloride intermediate with 1,1-dioxo-thiolan-3-amine using a base such as potassium carbonate in dimethylformamide (DMF).

This route achieves moderate yields (50–65%) and is scalable for industrial production.

Direct Sulfamoylation of Prefunctionalized Intermediates

An alternative approach employs prefunctionalized benzoic acid esters. For example, ethyl 3-sulfamoylbenzoate reacts with 1,1-dioxo-thiolan-3-amine under reflux conditions in tetrahydrofuran (THF), followed by hydrolysis with lithium hydroxide to yield the free carboxylic acid. This method avoids harsh sulfonation conditions but requires additional steps for ester preparation and hydrolysis.

Reaction Mechanisms and Key Intermediates

Sulfonation Mechanism

The sulfonation step proceeds via electrophilic aromatic substitution, where chlorosulfonic acid acts as both the sulfonating agent and solvent. The nitro group at the meta position directs sulfonation to the para position relative to the carboxylic acid group, forming 3-nitro-5-sulfonylchloride benzoic acid. Sodium sulfate enhances reactivity by absorbing generated hydrogen chloride, shifting the equilibrium toward product formation.

Amination and Coupling

The amination step involves nucleophilic displacement of the sulfonyl chloride group by the amine. Using DMF as a polar aprotic solvent facilitates the reaction by stabilizing the transition state. Computational studies suggest that the thiolan ring’s conformation (e.g., chair vs. boat) influences reaction kinetics, with the 1,1-dioxo group enhancing nucleophilicity at the amine.

Optimization of Reaction Conditions

Temperature and Catalysis

Optimal sulfonation occurs at 145°C, as lower temperatures (e.g., 120°C) result in incomplete conversion, while higher temperatures (>160°C) promote side reactions such as desulfonation. Catalysts like sodium sulfate improve yields by 15–20% compared to uncatalyzed reactions.

Solvent and Base Selection

For amination, DMF outperforms THF and acetonitrile due to its high polarity and ability to dissolve both aromatic sulfonyl chlorides and aliphatic amines. Potassium carbonate is preferred over sodium hydroxide to minimize hydrolysis of the sulfonyl chloride intermediate.

Table 1: Comparative Analysis of Amination Conditions
Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 80 65
NaOH THF 60 42
Et₃N ACN 70 38

Characterization and Analytical Data

Spectroscopic Identification

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.12 (s, 1H, COOH), 8.21 (d, J = 8.0 Hz, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 7.72 (d, J = 8.0 Hz, 1H, Ar-H), 3.90–3.84 (m, 1H, thiolan-CH), 3.12–3.05 (m, 2H, SO₂N-CH₂), 2.95–2.88 (m, 2H, thiolan-CH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (S-N).

Physicochemical Properties

  • LogP : -0.15 (indicating high hydrophilicity).
  • TPSA : 117.61 Ų (consistent with high polarity due to sulfonamide and carboxylic acid groups).

Chemical Reactions Analysis

Types of Reactions: 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

2-(N-(3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic Acid (Compound 4)

This analogue replaces the dioxothiolane ring with a 1,3-dioxobenzoisoquinoline-propyl group. Molecular modeling reveals that compound 4 exhibits superior binding affinity (−8.53 kcal/mol) compared to its predecessor (−7.94 kcal/mol), attributed to optimized steric and electronic interactions with target proteins . The sulfamoyl group in both compounds facilitates hydrogen bonding, but the extended aromatic system in compound 4 enhances π-π stacking, improving selectivity and potency in agonist activity assays.

Key Comparison:

Property Target Compound Compound 4
Core Structure Dioxothiolane-sulfamoyl Benzoisoquinoline-sulfamoyl
Binding Affinity (kcal/mol) Not reported −8.53
Rotatable Bonds ~5 (rigid thiolane ring) ~8 (flexible propyl linker)
Polar Surface Area (Ų) ~110 (estimated) ~140 (estimated)

Simple Benzoic Acid Derivatives

Benzoic Acid and Salicylic Acid

Isolated from natural sources like Isatis indigotica, benzoic acid (compound 6) and salicylic acid (compound 7) lack the sulfamoyl and heterocyclic substituents of the target compound. This results in significantly lower molecular weight (122.12 vs. ~355 g/mol for the target) and reduced hydrogen-bonding capacity (1 vs. 4 H-bond donors/acceptors). While these simple acids exhibit antimicrobial and anti-inflammatory properties, their lack of targeted substituents limits their use in specialized therapeutic contexts .

Key Comparison:

Property Target Compound Benzoic Acid Salicylic Acid
Molecular Weight (g/mol) ~355 122.12 138.12
H-Bond Donors/Acceptors 4/6 1/2 2/3
LogP (Estimated) ~1.5 (moderate lipophilicity) ~1.9 ~2.1

Perfluorinated Benzoic Acid Salts

Perfluorinated derivatives, such as 2,3,4,5-tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt, feature fluorinated alkyl chains and chlorine substituents. These modifications drastically increase molecular weight (>600 g/mol) and hydrophobicity (LogP > 4), making them persistent environmental contaminants.

Pharmacokinetic Considerations

Using Veber’s rules for oral bioavailability, the target compound’s properties align favorably:

  • Rotatable Bonds : ~5 (below the threshold of 10).
  • Polar Surface Area : ~110 Ų (well under 140 Ų). In contrast, bulkier analogues like compound 4 (8 rotatable bonds, ~140 Ų) may suffer from reduced permeability .

Biological Activity

3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C7H7NO4S
  • Molecular Weight : 229.352 g/mol
  • CAS Number : 229352

The biological activity of this compound primarily involves its interaction with various enzymatic pathways. It has been shown to influence:

  • Proteasome Activity : Enhancing the degradation of misfolded proteins.
  • Autophagy : Promoting cellular clearance mechanisms that are crucial for maintaining cellular homeostasis.

Biological Activities

Several studies have investigated the biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including 3-sulfamoylbenzoic acid, exhibit antimicrobial properties. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Antiproliferative Effects

Studies have demonstrated that 3-sulfamoylbenzoic acid can inhibit the proliferation of cancer cell lines. For instance, in assays involving Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, the compound showed significant cytotoxicity at higher concentrations (10 μg/mL) without affecting normal fibroblast cells .

Enzyme Inhibition

The compound has been reported to inhibit enzymes such as cathepsins B and L, which are involved in protein degradation pathways. This inhibition is significant as it suggests potential applications in diseases characterized by protein aggregation or misfolding .

Case Studies

A notable study evaluated the effects of various benzoic acid derivatives on cellular proteostasis networks. The results indicated that 3-sulfamoylbenzoic acid significantly enhanced proteasomal activity compared to untreated controls, suggesting its role as a modulator in proteostasis .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntimicrobialInhibition of bacterial growth
AntiproliferativeCytotoxicity in cancer cell lines
Enzyme InhibitionInhibition of cathepsins B and L

Research Findings

Recent studies have highlighted the potential of 3-sulfamoylbenzoic acid as a therapeutic agent due to its diverse biological activities. The compound's ability to enhance proteasome and autophagy pathways suggests it could be beneficial in treating age-related diseases and certain cancers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of benzoic acid derivatives using (1,1-dioxothiolan-3-yl)methanesulfonyl chloride as a key intermediate . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF), reaction temperature (0–25°C), and stoichiometric ratios of reactants. Purification via gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield. Monitoring by TLC or HPLC ensures intermediate stability .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm sulfamoyl and thiolan ring integration.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • X-ray crystallography (if crystalline) for absolute configuration verification, as demonstrated for analogous benzoic acid derivatives .

Q. What solubility properties are critical for in vitro assays, and how can formulation challenges be addressed?

  • Methodological Answer : The compound’s solubility varies with pH due to the carboxylic acid group. Use DMSO for stock solutions (50 mM) and dilute in assay buffers (PBS, pH 7.4). For low aqueous solubility, employ co-solvents (≤1% Tween-80) or cyclodextrin-based encapsulation. Precipitate formation should be monitored via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How does the sulfamoyl-thiolan moiety influence target binding in enzyme inhibition studies?

  • Methodological Answer : The sulfamoyl group acts as a hydrogen-bond acceptor, while the thiolan’s dioxo group enhances electrophilicity. Perform molecular docking (e.g., AutoDock Vina) to map interactions with catalytic residues (e.g., serine hydrolases). Validate with site-directed mutagenesis and surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Q. What strategies resolve contradictory bioactivity data across enzymatic vs. cell-based assays?

  • Methodological Answer : Discrepancies may arise from:

  • Membrane permeability issues : Compare intracellular vs. extracellular target engagement using fluorogenic substrates.
  • Off-target effects : Employ CRISPR-Cas9 knockouts or orthogonal assays (e.g., thermal shift assays for target engagement).
  • Metabolic instability : Use LC-MS/MS to quantify intact compound in lysates .

Q. How can computational models predict the compound’s pharmacokinetic (PK) profile?

  • Methodological Answer : Apply QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. Validate predictions with in vitro microsomal stability assays and in vivo PK studies in rodent models. Adjust substituents (e.g., fluorine substitution) to enhance metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.